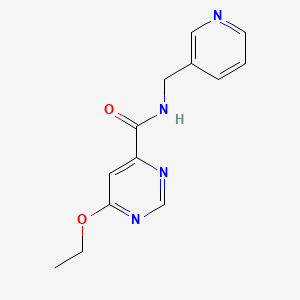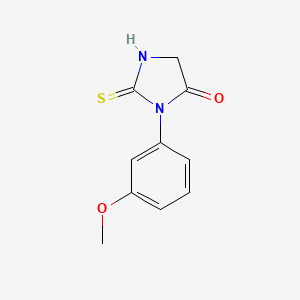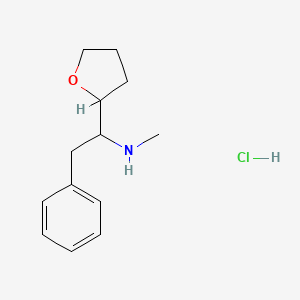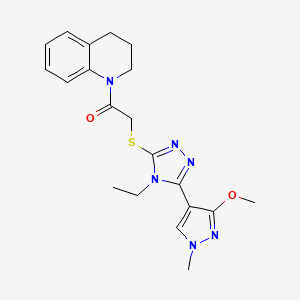![molecular formula C9H12O2 B2503359 2-Methylidenespiro[3.3]heptane-6-carboxylic acid CAS No. 2248366-74-5](/img/structure/B2503359.png)
2-Methylidenespiro[3.3]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bicyclic compounds involves multi-step sequences and the use of various catalysts and reagents. For instance, the synthesis of tetrahydrofuran derivatives starts from 5-norborne-2-ol and involves a base-catalyzed methanolysis-rearrangement, followed by deprotection and ring opening catalyzed by RuCl(3)/NaIO(4) to yield the title compounds . Similarly, the synthesis of a 2,6-diazaspiro[3.3]heptane building block is reported to be concise and scalable, demonstrating the potential for efficient synthesis of spirocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallographic techniques. For example, the conformationally restricted methionine analogue has its crystal and molecular structure reported, which provides valuable information on the stereochemistry and conformation of bicyclic compounds . This information is crucial for understanding the 3D arrangement of atoms in 2-Methylidenespiro[3.3]heptane-6-carboxylic acid and its potential interactions.
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of functional group transformations and reactivity patterns. For instance, the amination of lithium enolate with O-(mesitylenesulfonyl)hydroxylamine followed by hydrolysis is used to synthesize an amino acid derivative . This indicates that similar strategies could be applied to the functionalization of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the electrochemical oxidation of a methionine analogue reveals specific oxidation potentials and the formation of sulfoxides, suggesting that similar bicyclic compounds may undergo oxidation under controlled conditions . This information can be extrapolated to predict the reactivity and stability of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid under various conditions.
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Spirocyclic Amino Acids : The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been explored. These amino acids contribute to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Cycloaddition and Cleavage Reactions : Studies have shown that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be obtained via 1,3-dipolar cycloaddition, leading to mixtures of diastereoisomers. Furthermore, reductive cleavage of these compounds with zinc in acetic acid results in the formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2013), (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Enantioselective Synthesis : The enantioselective synthesis of 2,6-dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, has been achieved, providing a pathway to determine the absolute configuration of chiral spiro[3.3]heptane compounds (Murai et al., 2000).
Biocatalytic Desymmetrization : The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative through ketoreductase-mediated reduction has been utilized to access both enantiomers of axially chiral alcohols and corresponding esters, amino acids, and amino alcohols (O'Dowd et al., 2022).
Applications in Medicinal Chemistry
Antibacterial Drug Development : Compounds like 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, designed and synthesized for treating respiratory tract infections, have shown potent in vitro antibacterial activity against various pathogens including gram-positive and gram-negative bacteria, as well as atypical strains (Odagiri et al., 2013).
Synthesis of Proline Scaffolds : The enantioselective preparation of 4-methyleneproline scaffolds, which are important in medicinal chemistry, has been reported. This includes the transformation of tert-butyl 4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the synthesis of antiviral drugs like ledipasvir (López et al., 2020).
特性
IUPAC Name |
2-methylidenespiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h7H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIRGPUCYPFXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(C1)CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylidenespiro[3.3]heptane-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)
![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)



![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)
![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)
![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)